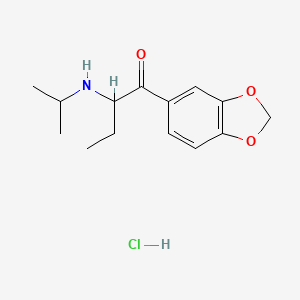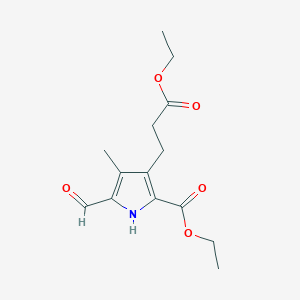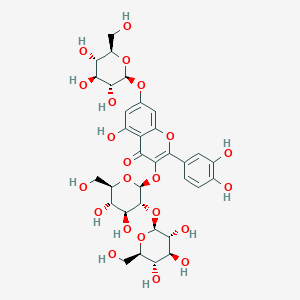![molecular formula C17H16N2O B14080648 3-[4-(2-Phenylethenyl)phenyl]prop-2-enehydrazide CAS No. 100980-98-1](/img/structure/B14080648.png)
3-[4-(2-Phenylethenyl)phenyl]prop-2-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide is a chemical compound with a complex structure that includes a propenoic acid backbone and a phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide typically involves the reaction of 2-Propenoic acid derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-Propenoic acid derivative and hydrazine.
Reaction Conditions: Solvent (ethanol or methanol), heating.
Product Formation: 2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic Acid: 2-Propenoic acid, 3-phenyl-.
Phenylacrylic Acid: 3-Phenyl-2-propenoic acid.
Cinnamylic Acid: 3-Phenyl-2-propenoic acid (cinnamic acid).
Uniqueness
2-Propenoic acid, 3-[4-(2-phenylethenyl)phenyl]-, hydrazide is unique due to the presence of the hydrazide group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds like cinnamic acid and phenylacrylic acid, which do not contain the hydrazide group.
Propiedades
Número CAS |
100980-98-1 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
3-[4-(2-phenylethenyl)phenyl]prop-2-enehydrazide |
InChI |
InChI=1S/C17H16N2O/c18-19-17(20)13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-13H,18H2,(H,19,20) |
Clave InChI |
RXANDPOXRVJGHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)





![5-(2-hydroxy-5-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14080600.png)





![5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14080630.png)

